
1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a pyrazole ring substituted with an ethyl group and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate epoxide or halohydrin under basic conditions. For example, the reaction of 1-ethyl-1H-pyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide can yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-amino-2-propanol: A simpler amino alcohol without the pyrazole ring.
1-ethyl-1H-pyrazole: The pyrazole ring without the amino alcohol moiety.
2-amino-2-methyl-1-propanol: Another amino alcohol with a different substitution pattern.
Uniqueness
1-amino-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both the pyrazole ring and the amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-2-(1-ethylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-3-11-5-7(4-10-11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3 |
InChI Key |
CUHXVKNPTFNLQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


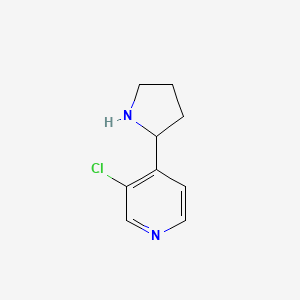

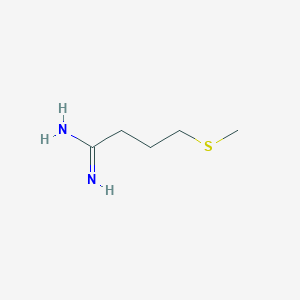
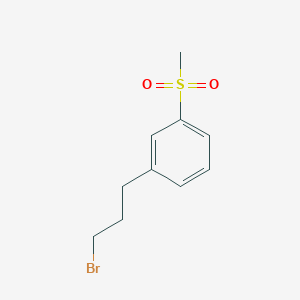
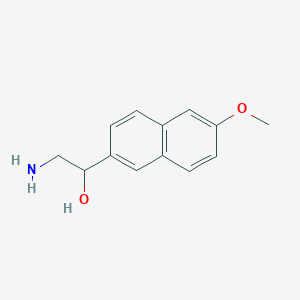

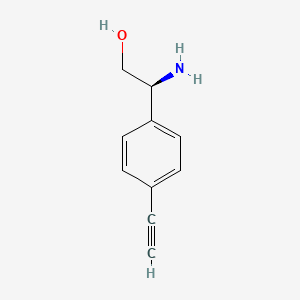
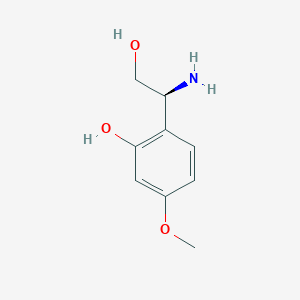
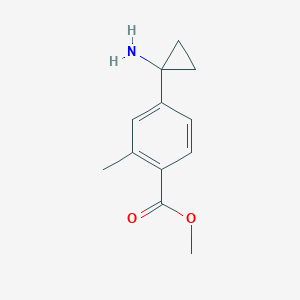

![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
![2-(Benzo[d]thiazol-2-yl)-2-oxoacetic acid](/img/structure/B13602055.png)


